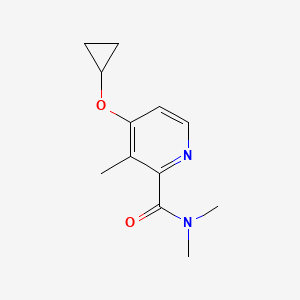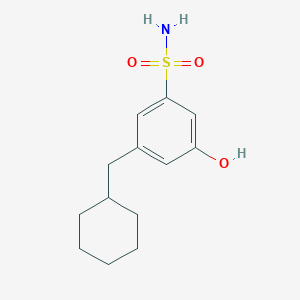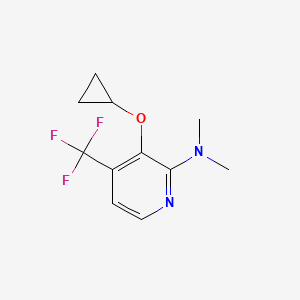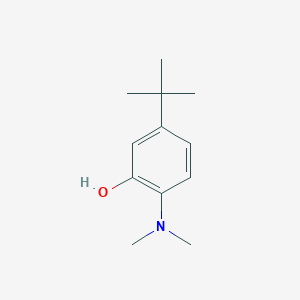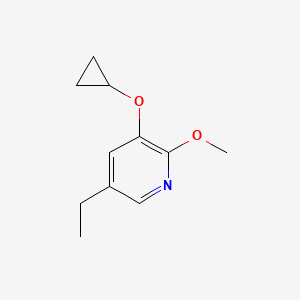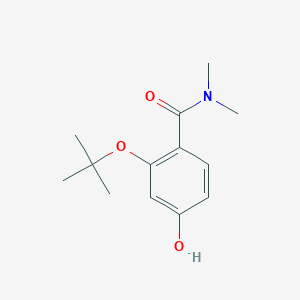
(6-Formyl-4-iodopyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Formyl-4-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with formyl and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the iodination of a pyridine derivative, followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6-Formyl-4-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Produces (6-Carboxy-4-iodopyridin-2-YL)acetic acid.
Reduction: Produces (6-Hydroxymethyl-4-iodopyridin-2-YL)acetic acid.
Substitution: Produces various substituted pyridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (6-Formyl-4-iodopyridin-2-YL)acetic acid serves as a versatile building block for constructing more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s unique structure allows for the design of molecules with high specificity and potency.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of (6-Formyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites, while the iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Comparación Con Compuestos Similares
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protective group in peptide synthesis.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Pyridine-2-acetic acid: A simpler analog used in various organic reactions.
Uniqueness
(6-Formyl-4-iodopyridin-2-YL)acetic acid is unique due to its combination of formyl and iodine substituents on the pyridine ring. This combination provides distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in synthesis and research.
Propiedades
Número CAS |
1393574-55-4 |
|---|---|
Fórmula molecular |
C8H6INO3 |
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
2-(6-formyl-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6INO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13) |
Clave InChI |
RAWNXTVDIVXYKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



